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Technical Support Center: ATM-3507 Trihydrochloride Experiments

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Compound of Interest		
Compound Name:	ATM-3507 trihydrochloride	
Cat. No.:	B605672	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **ATM-3507 trihydrochloride**. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ATM-3507?

A1: ATM-3507 is a potent inhibitor of tropomyosin, specifically targeting the Tpm3.1 and Tpm3.2 isoforms.[1][2] It intercalates between the actin filament and the Tpm3.1/3.2 co-filament, which disrupts the ability of Tpm3.1/3.2 to stabilize actin filaments, leading to accelerated depolymerization.[2][3] This interference with actin dynamics can induce cell cycle arrest at the G2/M phase and ultimately lead to apoptosis in cancer cells.[1][2][4]

Q2: My **ATM-3507 trihydrochloride** is not dissolving properly. What should I do?

A2: For in vivo studies, a common solvent is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been shown to dissolve the compound to at least 2.08 mg/mL.[5] Another option is 10% DMSO in 90% (20% SBE-β-CD in saline).[5] For in vitro assays, DMSO is a suitable solvent for creating stock solutions.[6] If you encounter solubility issues, gentle warming or sonication may aid dissolution, but always check for temperature sensitivity of the compound.[7] Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[7][8]



Q3: I am observing inconsistent or no inhibitory effect in my cell-based assays. What are the potential causes?

A3: Inconsistent results with ATM-3507 can arise from several factors:

- Compound Stability and Storage: ATM-3507 stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[9] Repeated freeze-thaw cycles should be avoided.[10] It is recommended to aliquot the stock solution into smaller volumes for single use.[10]
- Timing of Treatment: The inhibitory effect of ATM-3507 is most pronounced when it is present
 during the co-polymerization of Tpm3.1 with actin.[3] Adding the compound to pre-formed
 Tpm3.1/actin co-polymers results in poor incorporation and reduced efficacy.[3] Therefore,
 the timing of ATM-3507 addition relative to cell seeding and experimental endpoints is
 critical.
- Cell Line Specificity: The IC50 values for ATM-3507 can vary between different cell lines, potentially due to varying expression levels of Tpm3.1 and other tropomyosin isoforms.[9] It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.[7]
- Off-Target Effects: Although designed to be specific for Tpm3.1/3.2, high concentrations of any small molecule inhibitor can lead to off-target effects.[8][11] Consider using a structurally different inhibitor for the same target to confirm that the observed phenotype is due to ontarget activity.[7]

Q4: How should I store **ATM-3507 trihydrochloride**?

A4: The solid compound should be stored at 4°C in a sealed container, away from moisture.[5] Stock solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month, and should be protected from light.[5][9]

Troubleshooting Guide

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Problem	Potential Cause	Recommended Solution
Low or No Compound Activity	Degraded compound due to improper storage.	Prepare a fresh stock solution from the solid compound, ensuring proper storage conditions (-80°C for long-term, protected from light).[9]
Inaccurate concentration.	Verify calculations and ensure pipettes are calibrated.[7]	
Suboptimal timing of compound addition.	Add ATM-3507 to cells to allow for its presence during actin polymerization processes relevant to your assay.[3]	_
High Background or Off-Target Effects	Inhibitor concentration is too high.	Perform a dose-response experiment to determine the optimal, lowest effective concentration.[7][11]
The inhibitor may have unknown off-target activities.	Use a negative control (e.g., a structurally similar but inactive compound) if available. Confirm phenotypes with a different inhibitor for the same target.[7][11]	
Inconsistent Results Between Experiments	Variation in cell culture conditions (e.g., cell passage number, confluency).	Standardize cell culture protocols and regularly check for mycoplasma contamination. [8]
Batch-to-batch variation of reagents.	Use reagents from the same lot where possible and validate new batches.[8]	
Pipetting errors.	Ensure proper pipetting technique and use calibrated equipment.[8]	



Low aqueous solubility.	Ensure the final concentration
	of the organic solvent (e.g.,
	DMSO) is as low as possible
	(ideally \leq 0.1%).[8] Prepare
	intermediate dilutions in a
	suitable buffer before adding to
	the final media.[7]
	aqueous solubility.

Quantitative Data

In Vitro Potency of ATM-3507 in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
CHLA-20	Neuroblastoma	4.99 ± 0.45
CHP-134	Neuroblastoma	3.83 ± 0.67
CHLA-90	Neuroblastoma	6.84 ± 2.37
SK-N-BE(2)	Neuroblastoma	5.00 ± 0.42

Data sourced from MedChemExpress.[9]

Pharmacokinetic Parameters of ATM-3507 in Balb/c Mice (30 mg/kg, intravenous)

Parameter	Value	Unit
Cmax	5,758	ng/mL
t1/2	5.01	h
AUC0-t	14,548	ng/h/mL
Clearance	33.8	mL/min/kg
Volume of Distribution (Vdss)	7.23	L/kg

Data sourced from MedChemExpress.[5][9]



Experimental Protocols

Cell Viability Assay

- Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-4,000 cells per well and incubate overnight at 37°C.[6]
- Compound Treatment: Prepare serial dilutions of ATM-3507 in cell culture medium. Add the
 diluted compound to the wells. Include a vehicle control (e.g., DMSO) at the same final
 concentration as in the treated wells.[6]
- Incubation: Incubate the plate for 3-5 days at 37°C.[6]
- Viability Assessment: Measure cell viability using a suitable method, such as the Alamar Blue assay or MTS assay.[12]
- Data Analysis: Calculate the percentage of surviving cells compared to the vehicle control and determine the IC50 value.

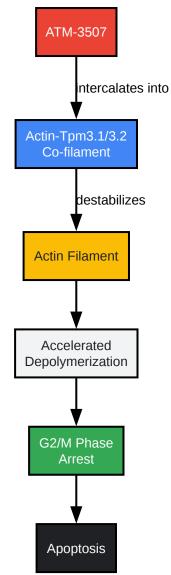
In Vivo Xenograft Study

- Cell Implantation: Subcutaneously inject cancer cells (e.g., 5.0 x 10⁶ CHLA-20 cells) in a mixture of PBS and Matrigel into the flank of athymic nude mice.[6]
- Tumor Growth: Allow tumors to reach a volume of 200-400 mm³.[6]
- Randomization: Randomize mice into treatment and control groups.
- Compound Formulation and Administration: Formulate ATM-3507 in a suitable vehicle (e.g., 30% sulfobutyl-ether-β-cyclodextrin sodium salt).[6] Administer the compound intravenously at the desired dose and schedule (e.g., twice weekly).[5][9]
- Monitoring: Monitor tumor growth and animal body weight regularly.[5][9]
- Endpoint: At the end of the study, measure final tumor volumes and assess survival.

Visualizations



ATM-3507 Mechanism of Action



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Caption: Mechanism of action of ATM-3507.



Prepare ATM-3507 Stock Solution (DMSO) Experiment Treat Cells with ATM-3507 Dilutions Incubate for Defined Period Analysis Perform Assay (e.g., Viability, Apoptosis) Data Collection and Analysis

General Experimental Workflow for ATM-3507

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Caption: A typical in vitro experimental workflow.

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